molecular formula C18H13F3N2O B15340494 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B15340494
M. Wt: 330.3 g/mol
InChI Key: JLNIMJINKYZZIG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group at position 6, a phenyl group at position 2, and a trifluoromethyl group at position 4

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the coupling process.

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve the desired purity and quantity of the final product.

Chemical Reactions Analysis

6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

When compared to other pyrimidine derivatives, 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of substituents. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and resulting chemical properties, leading to diverse applications and biological activities.

Properties

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H13F3N2O/c1-24-14-9-7-12(8-10-14)15-11-16(18(19,20)21)23-17(22-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

JLNIMJINKYZZIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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